molecular formula C25H23FN4O5 B2882923 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-fluoro-3-nitrophenyl)urea CAS No. 1023474-24-9

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-fluoro-3-nitrophenyl)urea

Cat. No.: B2882923
CAS No.: 1023474-24-9
M. Wt: 478.48
InChI Key: DJWXJRCCXMTMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-fluoro-3-nitrophenyl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea moiety linked to a phenyl ring, which is further substituted with a 6,7-dimethoxy-3,4-dihydroisoquinoline group and a 4-fluoro-3-nitrophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Compounds with a dihydroisoquinoline moiety have been shown to have high affinity for the sigma-2 receptor . This suggests that 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea may interact with this receptor and potentially other biomolecules.

Cellular Effects

Given its potential interaction with the sigma-2 receptor , it may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is speculated that it may bind to the sigma-2 receptor, potentially leading to changes in gene expression and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-fluoro-3-nitrophenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Isoquinoline Derivative: The synthesis begins with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline derivative. This can be achieved through the condensation of appropriate starting materials, such as 6,7-dimethoxy-1-tetralone and an amine, under acidic conditions.

    Coupling with the Phenyl Ring: The isoquinoline derivative is then coupled with a phenyl ring substituted with a suitable leaving group, such as a halide, in the presence of a base to form the intermediate compound.

    Introduction of the Urea Moiety: The intermediate compound is then reacted with an isocyanate or a carbodiimide to introduce the urea moiety, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-fluoro-3-nitrophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluoro group.

Scientific Research Applications

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-fluoro-3-nitrophenyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer and infectious diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea
  • 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-chloro-3-nitrophenyl)urea

Uniqueness

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-fluoro-3-nitrophenyl)urea is unique due to the presence of both the 6,7-dimethoxy-3,4-dihydroisoquinoline group and the 4-fluoro-3-nitrophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O5/c1-34-23-12-16-9-10-27-21(19(16)14-24(23)35-2)11-15-3-5-17(6-4-15)28-25(31)29-18-7-8-20(26)22(13-18)30(32)33/h3-8,12-14H,9-11H2,1-2H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWXJRCCXMTMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.